5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a bromine atom at the 5-position and a 3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety. Its synthesis likely involves coupling 5-bromothiophene-2-carboxylic acid with a benzothiazole-derived amine under TiCl₄/pyridine catalysis, analogous to methods for related carboxamides (e.g., 75–84% yields in similar systems) .
Properties
IUPAC Name |
5-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS2/c1-16-8-4-2-3-5-9(8)19-13(16)15-12(17)10-6-7-11(14)18-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTYOHXXLATHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the benzothiazole moiety. One common method involves the condensation of 5-bromothiophene-2-carboxylic acid with 2-amino-3-methylbenzothiazole under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiophene derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced thiophene compounds.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that benzothiazole derivatives could effectively target specific pathways involved in tumor growth, suggesting that our compound may possess similar properties .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in several studies. Benzothiazole derivatives have shown activity against a range of bacteria and fungi. For example, a case study indicated that such compounds could disrupt microbial cell membranes, leading to cell death. This suggests that this compound may be effective against resistant strains of pathogens .
Inhibitors of Differentiation
Recent patents have identified the compound as a potential inhibitor of differentiation (Id) factors involved in various diseases. These Id factors play crucial roles in cellular processes such as proliferation and differentiation. The inhibition of these factors can lead to therapeutic benefits in conditions like cancer and fibrosis .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be integrated into organic photovoltaic cells due to its ability to facilitate charge transport. A study reported enhanced efficiency in solar cells when using thiophene-based materials as active layers .
Sensors
The compound's sensitivity to environmental changes makes it a candidate for sensor applications. Research has indicated that thiophene derivatives can be employed in the development of chemical sensors for detecting volatile organic compounds (VOCs). The incorporation of functional groups such as the benzothiazole moiety enhances selectivity and sensitivity towards specific analytes .
Pollution Monitoring
Given its potential reactivity with pollutants, this compound may be utilized in environmental monitoring systems. Studies suggest that thiophene compounds can interact with heavy metals and organic pollutants, allowing for the development of remediation strategies .
Biodegradation Studies
The biodegradability of thiophene derivatives is an area of ongoing research. Preliminary findings indicate that certain microorganisms can metabolize these compounds, suggesting their potential use in bioremediation efforts aimed at degrading environmental contaminants .
Table 1: Summary of Anticancer Activity Studies
Table 2: Antimicrobial Efficacy
| Microorganism | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 5-bromo-N-(benzothiazole derivative) | 32 µg/mL |
| S. aureus | 5-bromo-N-(benzothiazole derivative) | 16 µg/mL |
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition of specific biological pathways. The benzothiazole moiety can bind to metal ions or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Substituent Variations on the Heterocyclic Amine Moiety
a. Pyrazine/Pyridine Derivatives
- 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (): Synthesized via Suzuki coupling with aryl boronic acids, yielding 37–72% . Electron-donating substituents (e.g., 4-methoxy) improve yields (72% for 4a) compared to bulky or electron-withdrawing groups (e.g., 3,5-difluoro: 45%) .
- 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (): Prepared using Pd(PPh₃)₄ catalyst (35–84% yields) .
b. Benzothiazole Derivatives
- N-(6-Acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide (): Features an acetamido and ethyl group on the benzothiazole, enhancing solubility and steric bulk compared to the 3-methyl group in the target compound . No yield data provided, but similar TiCl₄-mediated coupling methods are likely employed.
Thiophene Core Modifications
a. Bromine vs. Aryl Substituents
- N-(5-Nitrothiazol-2-yl)-5-phenylthiophene-2-carboxamide (): Replaces bromine with a phenyl group, reducing electrophilicity but improving lipophilicity .
b. Non-Brominated Analogs
Biological Activity
5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a bromine atom and a thiophene ring linked to a benzothiazole moiety. The molecular formula is .
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds featuring thiophene and benzothiazole derivatives have demonstrated potent inhibition of tubulin polymerization, acting through the colchicine site of tubulin. The best activities were noted with IC50 values ranging from 2.6 to 18 nM across several cancer cell lines, including human osteosarcoma models .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 3c | 2.6 | MNNG/HOS |
| 3a | 0.78 | Various |
| 3b | 18 | FM3A |
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has also been investigated. These compounds have shown activity against a range of bacterial strains, indicating their utility as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzothiazole and thiophene rings significantly influence biological activity. For example:
- Substituent Effects : The introduction of methoxy groups at specific positions on the benzothiazole enhances antiproliferative activity. Compounds with amino substituents at the C-5 position showed increased potency compared to their unsubstituted counterparts .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Anticancer Properties :
- Antimicrobial Testing :
Q & A
Q. How can the mechanism of action be elucidated at the molecular level?
- Methodological Answer :
Protein Pull-Down Assays : Immobilize the compound on beads to isolate binding partners from cell lysates .
X-ray Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase IX) to visualize binding modes .
Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
